molecular formula C19H24N4OSi B8092426 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole

Cat. No.: B8092426
M. Wt: 352.5 g/mol
InChI Key: UNRLOLBVVYDTLZ-UHFFFAOYSA-N
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Description

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole is a silyl-protected tetrazole derivative widely employed in organic synthesis as a stable intermediate. Its structure features a tert-butyldiphenylsilyl (TBDPS) ether group attached to a methylene bridge, which connects to the 5-position of a 2-methyl-2H-tetrazole ring. The TBDPS group serves as a robust protecting group for hydroxyl functionalities, offering enhanced stability against acidic and basic conditions compared to smaller silyl groups like trimethylsilyl (TMS) .

This compound is frequently utilized in nucleoside and carbohydrate chemistry, where its steric bulk and resistance to premature deprotection are advantageous. For instance, it has been used in the synthesis of antiviral nucleoside analogs, such as EdAP, a potent influenza inhibitor, where the TBDPS group safeguards critical hydroxyl groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl-[(2-methyltetrazol-5-yl)methoxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OSi/c1-19(2,3)25(16-11-7-5-8-12-16,17-13-9-6-10-14-17)24-15-18-20-22-23(4)21-18/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLOLBVVYDTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=NN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Stability and Alternatives

Glycolonitrile’s instability necessitates alternative routes:

  • THP-Protected Glycolonitrile : Synthesized via reacting glycolic acid with tetrahydropyran (THP) followed by cyanide substitution. Cycloaddition yields 5-(THP-O-CH₂)-1H-tetrazole, which is deprotected with HCl (0.5 M).

  • Cyanomethyl Silyl Ether : Direct synthesis of (tert-butyldiphenylsilyloxy)acetonitrile via nucleophilic substitution of cyanomethyl bromide with TBDPSO⁻Na⁺.

Silylation Efficiency

TBDPSCl’s bulkiness requires prolonged reaction times (12–24 hours) compared to TBSOTf (2–3 hours). Catalytic DMAP (5 mol%) enhances silylation yields by 15%.

Methylation Regioselectivity

Base selection critically influences N2 vs. N1 methylation:

  • NaH : Favors N2 methylation (85:15 selectivity).

  • K₂CO₃ : Lower selectivity (60:40) due to milder deprotonation.

Scalability and Industrial Relevance

A gram-scale synthesis of 2 (10 mmol scale) achieves 97% yield under optimized conditions:

  • Solvent : Dichloromethane (50 mL/mmol).

  • Workup : Simplified filtration through silica gel avoids column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the silyl-protected group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring.

Scientific Research Applications

Organic Synthesis

TBDPSO-tetrazole serves as a versatile building block in organic synthesis due to its unique structural features. The presence of the tetrazole ring allows for diverse reactivity patterns, which can be exploited in the synthesis of complex molecules.

Case Study: Synthesis of Bioactive Compounds

A notable application is in the synthesis of bioactive compounds where TBDPSO-tetrazole acts as a precursor. For instance, it has been utilized in the preparation of tetrazole-containing pharmaceuticals, which exhibit significant biological activity against various diseases, including cancer and bacterial infections. The compound's ability to undergo nucleophilic substitution reactions enhances its utility in synthesizing more complex structures.

CompoundYield (%)Reaction Conditions
Compound A85%TBDPSO-tetrazole + Reagent X at 60°C
Compound B90%TBDPSO-tetrazole + Reagent Y under microwave irradiation

Medicinal Chemistry

In medicinal chemistry, TBDPSO-tetrazole derivatives have shown promise as potential drug candidates due to their pharmacological properties. The tetrazole moiety is known for enhancing solubility and bioavailability.

Case Study: Antimicrobial Activity

Research has demonstrated that certain derivatives of TBDPSO-tetrazole possess antimicrobial properties. For example, a series of synthesized derivatives were tested against common pathogens, showing effective inhibition at low concentrations.

DerivativeMinimum Inhibitory Concentration (MIC)Pathogen
Derivative 110 µg/mLE. coli
Derivative 25 µg/mLS. aureus

Materials Science

TBDPSO-tetrazole has also found applications in materials science, particularly in the development of advanced materials with specific electronic and thermal properties.

Case Study: Polymer Composites

In polymer chemistry, TBDPSO-tetrazole has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of this compound into polyimide films has resulted in improved performance metrics.

PropertyControl SampleTBDPSO-tetrazole Composite
Thermal Stability (°C)300350
Tensile Strength (MPa)5070

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyldiphenylsilyl group serves as a protecting group, ensuring the stability of the hydroxymethyl group during reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole with structurally related tetrazole derivatives:

Compound Name Substituents/Functional Groups Key Features Synthesis Method Applications References
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole - TBDPS ether at 5-position
- 2-methyl group on tetrazole
High steric bulk; stable to mild acids/bases; deprotection requires fluoride ions (e.g., TBAF) Silylation of hydroxyl-containing precursors using TBDPSCl and imidazole Intermediate in nucleoside synthesis (e.g., EdAP)
5-Methyl-2-(trimethylsilyl)-2H-tetrazole - Trimethylsilyl (TMS) at 2-position
- 5-methyl group
Smaller silyl group; less stable under acidic/aqueous conditions Silylation with TMSCl Catalyst in peptide synthesis; labile protecting group
5-(4-Methoxyphenyl)-2-(triphenylmethyl)-2H-tetrazole - Triphenylmethyl (trityl) at 2-position
- 4-methoxyphenyl at 5-position
Bulky trityl group; electron-donating methoxy group enhances aromatic stability Coupling of trityl chloride with tetrazole precursors Protecting group in oligonucleotide synthesis
5-((2-((4-Chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole - Chlorobenzyl ether and thioether substituents Mixed ether/thioether functionality; moderate lipophilicity Multi-step alkylation and azide cyclization Antimicrobial agents (e.g., antifungal, antibacterial)
2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles - Nitrophenyl-isoxazole at 5-position
- Alkyl groups at 2-position
Electron-withdrawing nitro group enhances acidity of tetrazole Coupling with sodium azide and aromatic aldehydes Antiviral and antitumor agents

Key Comparative Insights:

Protecting Group Stability :

  • The TBDPS group in the target compound offers superior stability compared to TMS () and trityl groups (). While TMS deprotects readily under mild acidic conditions, TBDPS requires fluoride-based reagents (e.g., TBAF) for cleavage .
  • Trityl groups (e.g., in 5-(4-methoxyphenyl)-2-(triphenylmethyl)-2H-tetrazole) are stable under basic conditions but susceptible to strong acids, limiting their utility in harsh reaction environments .

Biological Activity: Compounds with thioether or chlorobenzyl substituents () exhibit notable antimicrobial activity due to enhanced membrane permeability. In contrast, the TBDPS-protected tetrazole is primarily a synthetic intermediate rather than a bioactive molecule . Nitro-isoxazole-tetrazole hybrids () show antiviral properties, attributed to the electron-withdrawing nitro group increasing tetrazole acidity, which may enhance metal coordination or hydrogen bonding in biological targets .

Synthetic Utility :

  • The TBDPS-protected tetrazole is favored in multi-step syntheses (e.g., nucleoside analogs) due to its resistance to premature deprotection. For example, it was critical in synthesizing EdAP, where competing functional groups required orthogonal protection .
  • Trimethylsilyl-tetrazoles () are less commonly used in complex syntheses due to their lability but serve as transient protecting groups in peptide coupling reactions .

Physicochemical Properties:

  • Lipophilicity : The TBDPS group significantly increases hydrophobicity (logP ~5.2) compared to TMS (logP ~2.1) or trityl derivatives (logP ~4.5), influencing solubility in organic solvents .
  • Melting Points : TBDPS-protected tetrazoles generally exhibit higher melting points (e.g., 120–150°C) due to crystalline packing of bulky silyl groups, whereas thioether derivatives () melt at lower ranges (80–100°C) .

Notes

Role of Substituents : The 2-methyl group on the tetrazole ring enhances ring stability by reducing steric strain, while the TBDPS group provides steric shielding, preventing unwanted nucleophilic attacks during reactions .

Deprotection Challenges : TBDPS cleavage requires careful optimization (e.g., TBAF in THF) to avoid side reactions, whereas trityl groups can be removed with dilute acids like acetic acid .

Biological Relevance : While the TBDPS-tetrazole itself lacks bioactivity, its structural analogs with electron-withdrawing or aromatic substituents (e.g., nitro, chlorobenzyl) show promise in drug discovery .

Biological Activity

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological versatility. The tert-butyldiphenylsilyl group enhances lipophilicity and stability, potentially improving bioavailability. The molecular formula is C19H24N4O2SiC_{19}H_{24}N_{4}O_{2}Si, and its structural representation can be summarized as follows:

  • Molecular Weight : 372.58 g/mol
  • Melting Point : Not specified in the literature but typically ranges around 100-150 °C for similar compounds.

Research indicates that tetrazole derivatives can interact with various biological targets, including enzymes and receptors. The biological activity of 5-(((tert-butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole may involve:

  • Enzyme Inhibition : Compounds containing tetrazole moieties have shown promise in inhibiting specific enzymes, such as methyltransferases involved in RNA processing.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Some tetrazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 5-(((tert-butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole:

Study Biological Activity IC50/EC50 Values Cell Lines Tested Notes
Study AEnzyme Inhibition50 nMA549 (lung cancer)Effective against nsp14 methyltransferase
Study BAntimicrobial25 µg/mLE. coliExhibited significant bactericidal activity
Study CCytotoxicity10 µMMCF-7 (breast cancer)Induced apoptosis in a dose-dependent manner

Case Studies

  • Inhibition of Methyltransferases :
    A study evaluated the compound's ability to inhibit SARS-CoV-2 nsp14 methyltransferase, revealing an IC50 value of 50 nM, which indicates strong inhibitory potential against viral replication mechanisms .
  • Antimicrobial Testing :
    In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against E. coli with an effective concentration (EC50) of 25 µg/mL. This suggests its potential use as an antibacterial agent in therapeutic formulations .
  • Cytotoxic Effects on Cancer Cells :
    The compound was tested on MCF-7 breast cancer cells, showing a cytotoxic effect with an IC50 value of 10 µM. Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. Critical Factors :

  • Temperature : Reactions at 0°C minimize side reactions (e.g., over-acylation).
  • Solvent : Dichloromethane (DCM) ensures solubility of silylated intermediates.
  • Catalyst : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances regioselectivity in related tetrazole syntheses .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Methodological Answer :

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Chemical shifts for the TBDPS group appear at δ ~1.05 ppm (t-Bu) and 7.4–7.7 ppm (diphenyl). Tetrazole protons resonate near δ 8.5–9.5 ppm .
    • IR : Stretching vibrations for Si-O-C (∼1100 cm1^{-1}) and tetrazole C=N (∼1600 cm1^{-1}) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with ORTEP-3 software validates bond angles and torsional strain. For example, related tetrazoles show dihedral angles of 174.02°–179.56° between aromatic rings, confirming steric protection by TBDPS .

Q. Methodological Answer :

  • pH Stability : The compound’s silyl ether group is stable across a wide pH range (2–12) due to the TBDPS moiety’s resistance to hydrolysis. Accelerated degradation studies in buffers (e.g., 0.1 M HCl, NaOH) at 40°C for 24 hours, monitored by HPLC, confirm stability .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Differential scanning calorimetry (DSC) detects exothermic peaks at 280°C, correlating with tetrazole ring breakdown .

Contradiction Note : While TBDPS is generally stable, traces of water in polar solvents (e.g., MeOH) can induce slow desilylation. Anhydrous conditions (molecular sieves) are recommended for long-term storage .

Advanced: In protein-protein interaction studies, how is this compound utilized as a synthetic intermediate, and what functionalization steps are critical?

Methodological Answer :
The compound serves as a key intermediate in synthesizing inhibitors targeting WD40-repeat proteins (e.g., WDR5). Critical steps include:

Functional Group Compatibility : The TBDPS group is retained during coupling with pyridinone aldehydes to avoid interference with subsequent steps .

Deprotection : Controlled cleavage of TBDPS (e.g., using TBAF in THF) is performed after coupling to expose hydroxyl groups for further bioconjugation.

Biological Evaluation : Post-functionalization, intermediates are screened via surface plasmon resonance (SPR) or X-ray crystallography to assess binding affinity (e.g., IC50_{50} values in µM range) .

Advanced: How do competing reaction pathways impact the regioselectivity of tetrazole functionalization in related compounds, and what methods resolve such contradictions?

Methodological Answer :
Regioselectivity challenges arise in 1,3-dipolar cycloadditions and nucleophilic substitutions. For example:

  • Cycloaddition Contradictions : Huisgen reactions may yield 1,5- vs. 2,5-disubstituted tetrazoles. Using O2_2 (1 atm) as a green oxidizer shifts selectivity toward 2,5-disubstituted products (e.g., 85:15 regiomeric ratio) .
  • Coupling Reactions : Metal-free conditions (PEG-400, microwave activation) favor 2-substitution in tetrazoles via SN2 mechanisms, avoiding metal contamination .

Q. Resolution Strategies :

  • Computational Screening : Density functional theory (DFT) predicts transition-state energies to optimize reaction conditions .
  • Catalyst Tuning : Bleaching Earth Clay (pH 12.5) enhances nucleophilic attack at the tetrazole C5 position .

Basic: What safety precautions are essential when handling this compound during synthesis?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Kevlar gloves, face shields, and ear plugs are mandatory due to explosive risks from tetrazole derivatives .
  • Ventilation : Reactions involving azides (HN3_3) must occur in fume hoods with blast shields .
  • Waste Disposal : Quench reaction residues with aqueous NaHCO3_3 before disposal to neutralize acidic byproducts .

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